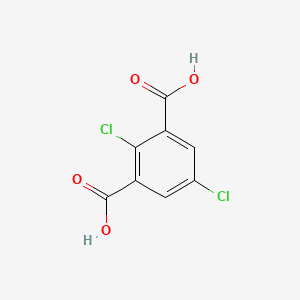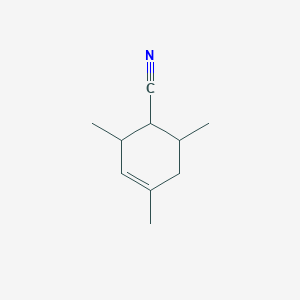![molecular formula C11H10N4O B13958723 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- is a heterocyclic compound that combines the structural features of benzisoxazole and triazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized from salicylaldehyde and hydroxylamine-O-sulfonic acid under basic conditions.
Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Triazole Moiety: The triazole moiety is introduced through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
化学反应分析
Types of Reactions
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
科学研究应用
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- has several scientific research applications:
Medicinal Chemistry: Used in the development of antipsychotic drugs, anticonvulsants, and anticancer agents.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Chemical Biology: Utilized in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
Benzoxazole: Shares the benzisoxazole core but lacks the triazole moiety.
Isoxazole: Similar heterocyclic structure but with different substitution patterns.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole with varying biological activities.
Uniqueness
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its combined structural features of benzisoxazole and triazole, which confer distinct biological activities and chemical reactivity .
属性
分子式 |
C11H10N4O |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
5-methyl-3-(1,2,4-triazol-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C11H10N4O/c1-8-2-3-11-9(4-8)10(14-16-11)5-15-7-12-6-13-15/h2-4,6-7H,5H2,1H3 |
InChI 键 |
MLDMTHWHUINSSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)ON=C2CN3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


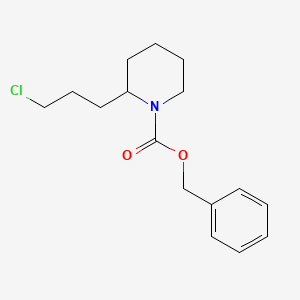
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
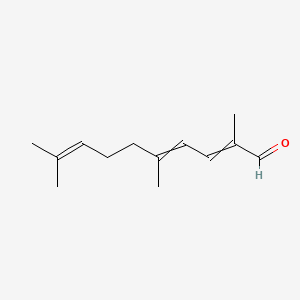
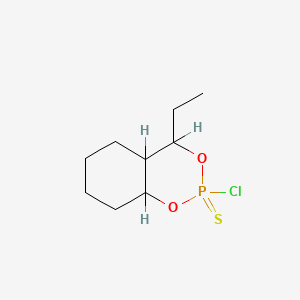
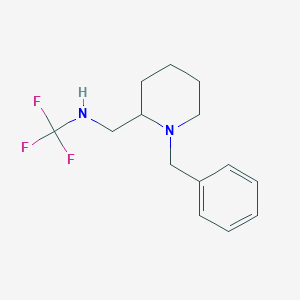
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
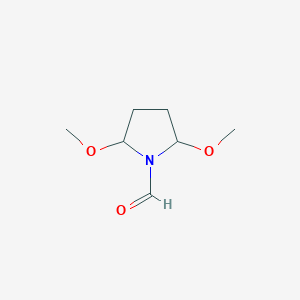
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)


![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
